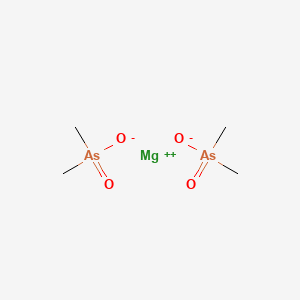
Magnesium cacodylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le cacodylate de magnésium est un composé organoarsenical de formule chimique ( \text{Mg(C}_2\text{H}_6\text{AsO}_2\text{)}_2 ). C'est un sel de magnésium de l'acide cacodylique, qui est un composé organoarsenical. Ce composé est couramment utilisé comme tampon en recherche biologique et biochimique en raison de sa capacité à maintenir des niveaux de pH stables dans les solutions.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le cacodylate de magnésium peut être synthétisé en faisant réagir l'acide cacodylique avec de l'hydroxyde de magnésium ou du carbonate de magnésium. La réaction a généralement lieu en milieu aqueux à température ambiante. La réaction générale est la suivante : [ \text{2 (CH}_3\text{)}_2\text{AsO}_2\text{H} + \text{Mg(OH)}_2 \rightarrow \text{Mg(C}_2\text{H}_6\text{AsO}_2\text{)}_2 + \text{2 H}_2\text{O} ]
Méthodes de production industrielle : La production industrielle de cacodylate de magnésium implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par cristallisation ou par d'autres méthodes appropriées pour éliminer toute impureté.
Analyse Des Réactions Chimiques
Types de réactions : Le cacodylate de magnésium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des composés d'arséniate.
Réduction : Il peut être réduit pour former des composés d'arsénite.
Substitution : Il peut subir des réactions de substitution où l'atome d'arsenic est remplacé par d'autres atomes ou groupes.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés :
Oxydation : Composés d'arséniate.
Réduction : Composés d'arsénite.
Substitution : Divers composés d'arsenic substitués.
4. Applications de la recherche scientifique
Le cacodylate de magnésium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme tampon en chimie analytique.
Biologie : Couramment utilisé en microscopie électronique comme tampon pour préserver les échantillons biologiques.
Médecine : Étudié pour son utilisation potentielle dans le traitement du cancer en raison de sa teneur en arsenic.
Industrie : Utilisé dans la production de certains pesticides et herbicides.
5. Mécanisme d'action
Le mécanisme d'action du cacodylate de magnésium implique sa capacité à stabiliser les niveaux de pH dans les solutions, ce qui en fait un tampon efficace. Dans les systèmes biologiques, il interagit avec les composants cellulaires pour maintenir l'intégrité structurale des cellules et des tissus lors de diverses procédures expérimentales. Le composant arsenic peut également interagir avec les groupes thiol des protéines, affectant ainsi leur fonction.
Applications De Recherche Scientifique
Magnesium cacodylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: Commonly used in electron microscopy as a buffer to preserve biological samples.
Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.
Industry: Used in the production of certain pesticides and herbicides.
Mécanisme D'action
Magnesium cacodylate can be compared with other similar compounds such as:
Magnesium chloride: Used as a supplement and in industrial applications.
Magnesium sulfate: Commonly used in medicine and as a drying agent.
Magnesium citrate: Used as a laxative and dietary supplement.
Uniqueness: this compound is unique due to its organoarsenic component, which provides specific buffering capabilities and potential biological activity not found in other magnesium compounds.
Comparaison Avec Des Composés Similaires
Le cacodylate de magnésium peut être comparé à d'autres composés similaires tels que :
Chlorure de magnésium : Utilisé comme complément alimentaire et dans des applications industrielles.
Sulfate de magnésium : Couramment utilisé en médecine et comme agent desséchant.
Citrate de magnésium : Utilisé comme laxatif et complément alimentaire.
Unicité : Le cacodylate de magnésium est unique en raison de son composant organoarsenical, qui offre des capacités de tamponnage spécifiques et une activité biologique potentielle non trouvée dans d'autres composés de magnésium.
Composés similaires :
- Chlorure de magnésium
- Sulfate de magnésium
- Citrate de magnésium
- Hydroxyde de magnésium
Propriétés
Numéro CAS |
811-66-5 |
|---|---|
Formule moléculaire |
C4H12As2MgO4 |
Poids moléculaire |
298.28 g/mol |
Nom IUPAC |
magnesium;dimethylarsinate |
InChI |
InChI=1S/2C2H7AsO2.Mg/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
Clé InChI |
NLWASAXIPBSNOJ-UHFFFAOYSA-L |
SMILES canonique |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)

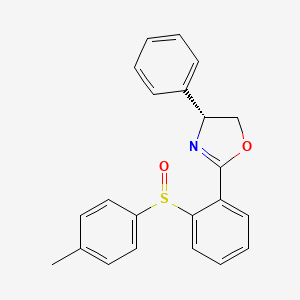
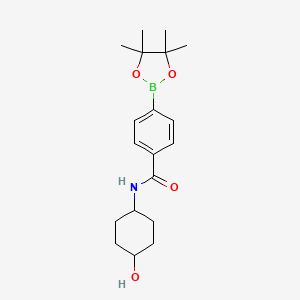
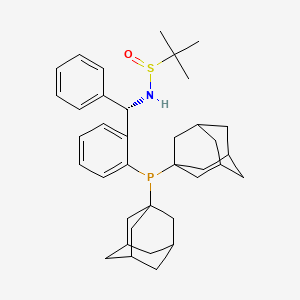
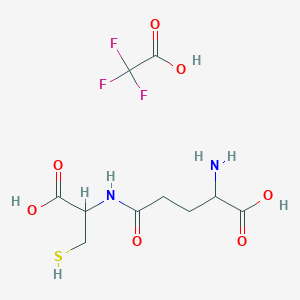
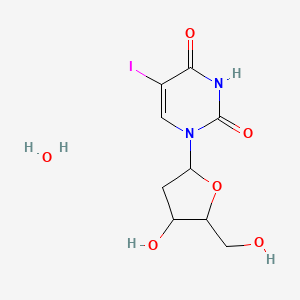
![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)

![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)
![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)

